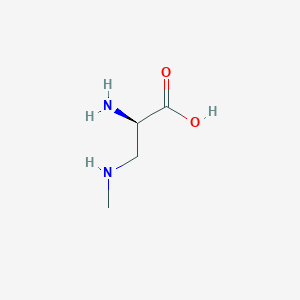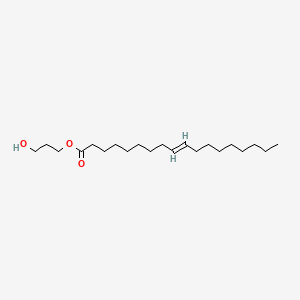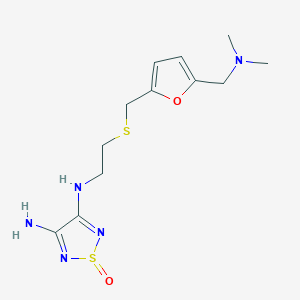
3-(N-Methylamino)-D-alanine
Overview
Description
3-(N-Methylamino)-D-alanine is a non-proteinogenic amino acid produced by cyanobacteria, diatoms, and some other microorganisms. It has garnered significant attention due to its potential neurotoxic effects and its association with neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and amyotrophic lateral sclerosis (ALS) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Methylamino)-D-alanine typically involves the methylation of D-alanine. One common method is the reductive amination of pyruvic acid with methylamine, followed by the reduction of the resulting imine . The reaction conditions often require a catalyst such as sodium cyanoborohydride to facilitate the reduction process.
Industrial Production Methods
Industrial production of this compound is less common due to its neurotoxic properties. when produced, it is typically synthesized in controlled laboratory environments to ensure safety and precision .
Chemical Reactions Analysis
Types of Reactions
3-(N-Methylamino)-D-alanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and alkoxides are commonly used in substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce simpler amines .
Scientific Research Applications
3-(N-Methylamino)-D-alanine has several scientific research applications:
Chemistry: It is used as a model compound to study amino acid reactivity and interactions.
Biology: Researchers study its effects on cellular processes and its role in neurodegenerative diseases.
Medicine: It is investigated for its potential role in the development of therapeutic agents for neurodegenerative diseases.
Industry: Its neurotoxic properties are studied to develop safety guidelines for handling and exposure
Mechanism of Action
The neurotoxic effects of 3-(N-Methylamino)-D-alanine are primarily due to its ability to mimic the neurotransmitter glutamate. It binds to glutamate receptors, leading to excitotoxicity and neuronal damage. This compound also disrupts enzyme and transporter functions, enhances oxidative stress, and interferes with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
β-N-Methylamino-L-alanine: Another non-proteinogenic amino acid with similar neurotoxic properties.
2-Amino-3-(methylamino)propanoic acid: Shares structural similarities and neurotoxic effects.
Uniqueness
3-(N-Methylamino)-D-alanine is unique due to its specific configuration and the distinct pathways it affects in the nervous system. Its ability to mimic glutamate and induce excitotoxicity sets it apart from other similar compounds .
Properties
IUPAC Name |
(2R)-2-amino-3-(methylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c1-6-2-3(5)4(7)8/h3,6H,2,5H2,1H3,(H,7,8)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVHVMNGOZXSOZ-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426433 | |
| Record name | 3-(N-Methylamino)-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20790-78-7 | |
| Record name | 3-(N-Methylamino)-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(4-formylphenyl)-2,3,5,6-tetramethylphenyl]benzaldehyde](/img/structure/B1599852.png)





![6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B1599866.png)




![1-methoxy-2-[(Z)-2-nitroprop-1-enyl]benzene](/img/structure/B1599872.png)


